3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole
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Overview
Description
3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole is a complex organic compound with a unique structure that includes an indazole core, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Pyrimidine Moiety: This is usually done through coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and mild bases.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Materials Science: It can be explored for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism by which 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-10-19(23-13-22-14)29-12-15-6-8-26(9-7-15)20(27)16-4-5-17-18(11-16)24-25(2)21(17)28-3/h4-5,10-11,13,15H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBBYLETVCKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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